molecular formula C23H21NO3 B14454944 (2S)-2-Benzamido-3-phenylpropyl benzoate CAS No. 70558-76-8

(2S)-2-Benzamido-3-phenylpropyl benzoate

Cat. No.: B14454944
CAS No.: 70558-76-8
M. Wt: 359.4 g/mol
InChI Key: QXFRPQRGPRXVKM-NRFANRHFSA-N
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Description

(2S)-2-Benzamido-3-phenylpropyl benzoate is an organic compound with a complex structure that includes both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Benzamido-3-phenylpropyl benzoate typically involves the reaction of (2S)-2-amino-3-phenylpropanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the amino acid and the carbonyl group of the benzoyl chloride. The esterification of the carboxyl group with benzyl alcohol under acidic conditions completes the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Benzamido-3-phenylpropyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

(2S)-2-Benzamido-3-phenylpropyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Benzamido-3-phenylpropyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler amide with similar functional groups.

    Phenylpropanoic acid: Shares the phenylpropyl backbone.

    Benzyl benzoate: Contains the benzoyl ester group.

Uniqueness

(2S)-2-Benzamido-3-phenylpropyl benzoate is unique due to its combination of amide and ester functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

70558-76-8

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

[(2S)-2-benzamido-3-phenylpropyl] benzoate

InChI

InChI=1S/C23H21NO3/c25-22(19-12-6-2-7-13-19)24-21(16-18-10-4-1-5-11-18)17-27-23(26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25)/t21-/m0/s1

InChI Key

QXFRPQRGPRXVKM-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](COC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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